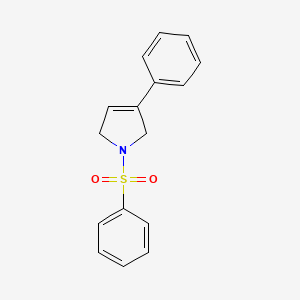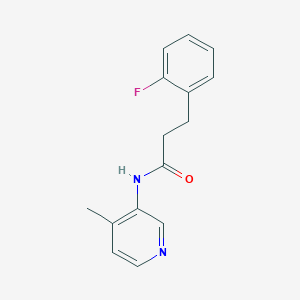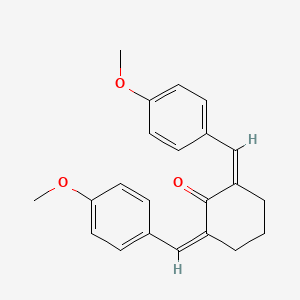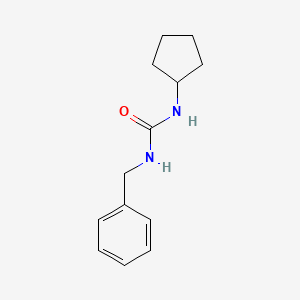
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline, also known as PSPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPL belongs to the family of pyrroline compounds, which are known for their diverse biological activities. In
作用機序
The exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline is not fully understood. However, studies have suggested that 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been reported to reduce oxidative stress and inflammation in the brain and protect neurons from apoptosis. In cardiovascular disease, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been found to induce vasodilation and improve endothelial function.
実験室実験の利点と制限
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has some limitations as well. Its low solubility in water and other common solvents can make it challenging to work with, and its stability under different conditions needs to be carefully monitored.
将来の方向性
There are several future directions for research on 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline. One area of interest is the development of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline analogs with improved solubility and bioavailability. Another area of research is the exploration of the potential of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline and its potential interactions with other signaling pathways.
合成法
The synthesis of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves the reaction of 3-phenyl-2-propen-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an elimination-addition mechanism to yield 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline as a white solid with a melting point of 156-158 °C.
科学的研究の応用
1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has also been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline has been reported to have vasodilatory effects and may have potential as a treatment for hypertension and other cardiovascular diseases.
特性
IUPAC Name |
1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLZYCFYKJKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)



![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)